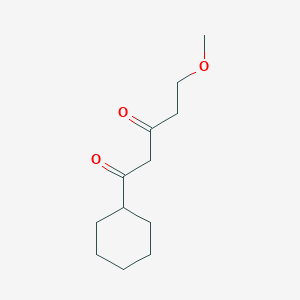
1-Cyclohexyl-5-methoxypentane-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclohexyl-5-methoxypentane-1,3-dione is an organic compound with the molecular formula C12H20O3 and a molecular weight of 212.29 g/mol . This compound is characterized by a cyclohexyl group attached to a methoxypentane-1,3-dione backbone, making it a unique structure in organic chemistry.
Métodos De Preparación
The synthesis of 1-Cyclohexyl-5-methoxypentane-1,3-dione can be achieved through various synthetic routes. One common method involves the reaction of cyclohexanone with methoxyacetyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then subjected to further reaction conditions to yield the final product . Industrial production methods often involve bulk manufacturing and custom synthesis to meet specific requirements .
Análisis De Reacciones Químicas
1-Cyclohexyl-5-methoxypentane-1,3-dione undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific solvents to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.
Aplicaciones Científicas De Investigación
1-Cyclohexyl-5-methoxypentane-1,3-dione has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.
Mecanismo De Acción
The mechanism of action of 1-Cyclohexyl-5-methoxypentane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparación Con Compuestos Similares
1-Cyclohexyl-5-methoxypentane-1,3-dione can be compared with other similar compounds, such as:
1-Cyclohexyl-1,3-pentanedione: Similar in structure but lacks the methoxy group, leading to different chemical properties and reactivity.
5-Methoxy-1,3-pentanedione: Lacks the cyclohexyl group, resulting in distinct physical and chemical characteristics.
Cyclohexylacetone: Contains a cyclohexyl group but differs in the overall structure and functional groups.
Actividad Biológica
1-Cyclohexyl-5-methoxypentane-1,3-dione is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies.
This compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C13H18O3 |
| Molecular Weight | 222.28 g/mol |
| IUPAC Name | This compound |
| CAS Number | [Not available in sources] |
Synthesis
The synthesis of this compound typically involves the condensation of cyclohexanone with methoxyacetone under acidic conditions. The reaction pathway can be outlined as follows:
- Formation of the Dione Structure : The initial step involves the formation of an enolate from cyclohexanone.
- Nucleophilic Attack : The enolate attacks methoxyacetone, leading to the formation of the dione structure.
- Cyclization and Purification : The product is then cyclized and purified through recrystallization.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
The minimum inhibitory concentration (MIC) values suggest that the compound has a potent effect on these pathogens, making it a candidate for further development as an antimicrobial agent .
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation in animal models. A study conducted on mice indicated that administration of this compound resulted in a marked decrease in inflammatory markers such as TNF-alpha and IL-6, suggesting its potential use in treating inflammatory diseases .
The biological activity of this compound is believed to involve several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis.
- Modulation of Immune Response : By reducing pro-inflammatory cytokines, it may modulate the immune response, providing therapeutic benefits in autoimmune conditions.
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, researchers evaluated the antimicrobial efficacy of this compound against a panel of pathogens. The results showed that at concentrations as low as 50 µg/mL, the compound inhibited bacterial growth effectively.
Case Study 2: Anti-inflammatory Potential
A study published in a peer-reviewed journal assessed the anti-inflammatory effects of the compound in a model of acute inflammation induced by lipopolysaccharide (LPS). Mice treated with the compound exhibited significantly lower levels of inflammatory cytokines compared to control groups.
Propiedades
Fórmula molecular |
C12H20O3 |
|---|---|
Peso molecular |
212.28 g/mol |
Nombre IUPAC |
1-cyclohexyl-5-methoxypentane-1,3-dione |
InChI |
InChI=1S/C12H20O3/c1-15-8-7-11(13)9-12(14)10-5-3-2-4-6-10/h10H,2-9H2,1H3 |
Clave InChI |
BHUFTPWPGKGAGC-UHFFFAOYSA-N |
SMILES canónico |
COCCC(=O)CC(=O)C1CCCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















